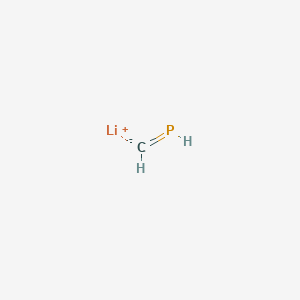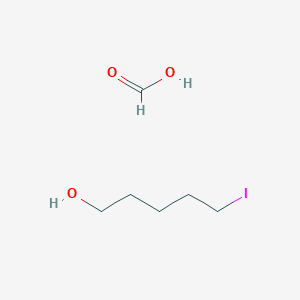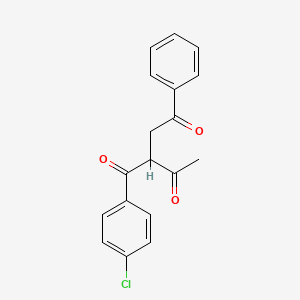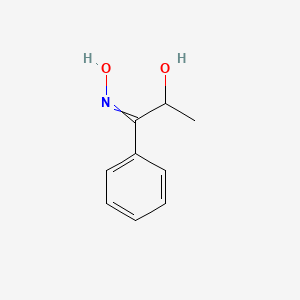
Lithium phosphanylidenemethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium phosphanylidenemethanide is an organolithium compound that features a lithium atom bonded to a phosphanylidenemethanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
Applications De Recherche Scientifique
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium phosphanylidenemethanide include other organolithium compounds, such as lithium diisopropylamide and lithium tetramethylpiperidide. These compounds share similar reactivity patterns due to the presence of the lithium atom.
Uniqueness
What sets this compound apart from other organolithium compounds is the presence of the phosphanylidenemethanide group. This group imparts unique reactivity and allows for the formation of carbon-phosphorus bonds, which are not typically accessible with other organolithium reagents.
Propriétés
Numéro CAS |
90791-24-5 |
|---|---|
Formule moléculaire |
CH2LiP |
Poids moléculaire |
52.0 g/mol |
Nom IUPAC |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
Clé InChI |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]=P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)


![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)

![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)

